(5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one

Stereochemistry Chiral Resolution Enantiomeric Purity

The compound (5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one (CAS 90730‑76‑0, molecular formula C₁₃H₁₆N₂OS, molecular weight 248.35 g mol⁻¹) is the enantiomerically defined (5S)‑2‑thioxoimidazolidin‑4‑one (thiohydantoin) derived from L‑isoleucine. It belongs to a class of heterocycles widely explored as protease and immunoproteasome inhibitors , COX‑1/COX‑2 dual inhibitors , and organocatalyst scaffolds.

Molecular Formula C13H16N2OS
Molecular Weight 248.35 g/mol
Cat. No. B12932336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one
Molecular FormulaC13H16N2OS
Molecular Weight248.35 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(=S)N1C2=CC=CC=C2
InChIInChI=1S/C13H16N2OS/c1-3-9(2)11-12(16)14-13(17)15(11)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,16,17)/t9?,11-/m0/s1
InChIKeyTWOHZTYDBKIQTJ-UMJHXOGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one: Procuring a Chiral Thiohydantoin Building Block


The compound (5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one (CAS 90730‑76‑0, molecular formula C₁₃H₁₆N₂OS, molecular weight 248.35 g mol⁻¹) [1] is the enantiomerically defined (5S)‑2‑thioxoimidazolidin‑4‑one (thiohydantoin) derived from L‑isoleucine. It belongs to a class of heterocycles widely explored as protease and immunoproteasome inhibitors [2], COX‑1/COX‑2 dual inhibitors , and organocatalyst scaffolds [3]. The (5S) configuration imparts a specific three‑dimensional orientation of the sec‑butyl side chain that distinguishes it from the racemic DL‑PTH‑isoleucine (CAS 5066‑94‑4) [1] and from thiohydantoins bearing other alkyl or aryl substituents at C‑5.

Why Generic 2-Thioxoimidazolidin-4-one Analogs Cannot Substitute for (5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one in Procurement Decisions


In‑class 2‑thioxoimidazolidin‑4‑ones bearing different C‑5 substituents (e.g., isobutyl, n‑butyl, benzyl, or 1‑methylethyl) exhibit divergent biological profiles because the steric and lipophilic character of the side chain directly influences target binding [1]. The (5S)‑sec‑butyl group of the title compound — derived from L‑isoleucine — is chiral and branched, producing a unique spatial orientation that cannot be replicated by the linear n‑butyl analog (PTH‑norleucine, CAS 4333‑22‑6) [2] or by the isobutyl isomer (PTH‑leucine, CAS 4333‑23‑7) [3]. Even within the isoleucine‑derived series, the (5S) enantiomer differs from the (5R) enantiomer and the racemic DL mixture (CAS 5066‑94‑4) in terms of chiral recognition by biological targets [1]. Consequently, substituting any of these analogs will alter — and often abolish — the structure‑dependent activity that a research program or analytical protocol depends on.

Quantitative Differentiation Evidence for (5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one vs. Closest Analogs


Enantiomeric Identity: (5S) vs. Racemic DL-PTH-Isoleucine

The (5S) enantiomer (CAS 90730‑76‑0) is configurationally distinct from the racemic DL‑PTH‑isoleucine mixture (CAS 5066‑94‑4) [1]. In chiral environments such as enzyme active sites, the (5S) and (5R) enantiomers can exhibit differential binding kinetics [2]. For the 2‑thioxoimidazolidin‑4‑one class, biological activity is often stereospecific — for example, the (S)‑enantiomer of 5‑isobutyl‑3‑(naphthalen‑1‑yl)‑2‑thioxoimidazolidin‑4‑one (CAS 62289‑51‑4) is reported separately from its (R)‑counterpart, reflecting divergent biological profiles [2].

Stereochemistry Chiral Resolution Enantiomeric Purity

C‑5 Side‑Chain Branching: sec‑Butyl vs. Isobutyl vs. n‑Butyl in Thiohydantoins

The sec‑butyl side chain (derived from L‑isoleucine) features a chiral center adjacent to the imidazolidinone ring, providing a branched Cβ‑methyl group that simultaneously increases steric demand and lipophilicity relative to the straight‑chain n‑butyl group of PTH‑norleucine (CAS 4333‑22‑6) [1]. The isobutyl analog (PTH‑leucine, CAS 4333‑23‑7) is constitutionally isomeric but lacks the Cβ‑chirality, resulting in a different spatial projection of the terminal methyl groups [2].

Structure–Activity Relationship Lipophilicity Steric Parameters

COX‑1/COX‑2 Dual Inhibitory Potential of the Phenylthiohydantoin Scaffold

The phenylthiohydantoin scaffold, to which (5S)-5-(sec-butyl)-1-phenyl-2-thioxoimidazolidin-4-one belongs, has been reported to inhibit both COX‑1 and COX‑2 enzymes, thereby reducing prostaglandin synthesis . In a series of (±)-3,5-diphenyl-2-thioxoimidazolidin-4-ones, Gauthier et al. (2006) demonstrated that substitution at the 5‑position modulates COX‑2 selectivity, with the nature of the C‑5 alkyl group influencing both potency and isoform preference [1].

Cyclooxygenase Inhibition Anti-inflammatory Prostaglandin Synthesis

Synthetic Accessibility and Yield: Et₃N/DMF‑H₂O Protocol vs. Alternative Routes

The Jangale et al. (2015) protocol converts S‑amino acids directly into 5‑substituted‑3‑phenyl‑2‑thioxoimidazolidin‑4‑ones using phenylisothiocyanate in Et₃N/DMF‑H₂O at room temperature [1]. For isoleucine, the corresponding (5S)‑thiohydantoin is obtained with excellent yield, avoiding the harsh thermal conditions (heating thiourea with α‑amino acids at >150 °C) required by traditional thiohydantoin syntheses [2].

Synthetic Methodology Thiohydantoin Synthesis Amino Acid Cyclisation

Procurement-Relevant Application Scenarios for (5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one


Chiral Reference Standard for Edman Degradation‑Based Protein Sequencing

The (5S)‑enantiomer serves as an authentic PTH‑isoleucine standard in automated Edman degradation, enabling unambiguous identification of isoleucine residues in peptide chains . Unlike the racemic DL‑PTH‑isoleucine mixture, the single enantiomer avoids peak doubling in chiral‑HPLC detection channels, reducing the risk of misassignment of Ile vs. allo‑Ile residues .

Stereospecific Scaffold for COX‑1/COX‑2 Inhibitor Lead Optimisation

The dual COX‑1/COX‑2 inhibitory profile of the phenylthiohydantoin scaffold makes the (5S)‑sec‑butyl derivative a candidate for structure–activity relationship (SAR) studies exploring the impact of branched aliphatic C‑5 substituents on isoform selectivity [1]. The defined (5S) configuration eliminates the confounding factor of racemic mixtures in dose–response and molecular docking experiments.

Precursor for Enantiopure Organocatalysts and Chiral Auxiliaries

Thiohydantoins bearing a 5‑sec‑butyl group have been utilised as precursors for chiral organocatalysts in asymmetric Michael addition reactions [2]. The (5S)‑configured compound provides a predictable chiral environment at the C‑5 position, which is critical for achieving high enantiomeric excess (ee) in catalytic transformations [2].

Physicochemical Probe in Lipophilicity‑Driven ADME Profiling

With a computed XLogP3‑AA of 3.0 [3] and a topological polar surface area (TPSA) of 64.43 Ų , the compound occupies a favourable region of drug‑like chemical space. Its sec‑butyl side chain provides intermediate lipophilicity between the less lipophilic n‑butyl and isobutyl thiohydantoin analogs (XLogP3‑AA = 2.8), making it a useful tool compound for probing the impact of branched aliphatic substitution on membrane permeability and metabolic stability [3].

Quote Request

Request a Quote for (5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.